(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride

Beschreibung

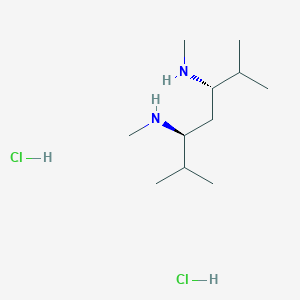

(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine dihydrochloride is a chiral diamine salt featuring a heptane backbone with stereospecific methyl and amine substitutions. Its dihydrochloride form enhances solubility and stability for applications in pharmaceutical synthesis, catalysis, or coordination chemistry.

Eigenschaften

IUPAC Name |

(3S,5S)-3-N,5-N,2,6-tetramethylheptane-3,5-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2.2ClH/c1-8(2)10(12-5)7-11(13-6)9(3)4;;/h8-13H,7H2,1-6H3;2*1H/t10-,11-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUMESBLUWKDFF-ULEGLUPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(C(C)C)NC)NC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C[C@@H](C(C)C)NC)NC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Heptane Backbone: The synthesis begins with the formation of the heptane backbone through a series of alkylation reactions.

Introduction of Amine Groups: The amine groups are introduced via reductive amination, where ketones or aldehydes are reacted with amines in the presence of reducing agents such as sodium cyanoborohydride.

Methylation: The methyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: The amine groups can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism of action of (3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) (2S)-2,5-Diaminopentanamide Dihydrochloride

- Formula : C₅H₁₃N₃O·(HCl)₂ .

- Key Features : Shorter carbon chain (pentane vs. heptane), terminal amide group, and stereospecific amine substitutions.

- Safety Profile: Classified as non-hazardous under EC1272/08, though toxicological data remain incomplete. Precautionary measures include avoiding inhalation and skin contact .

(b) Diazaspiro[3.3]heptane Derivatives

- Examples :

- Key Features : Rigid spirocyclic structures with two nitrogen atoms, enhancing conformational stability. These compounds are used in drug discovery for their constrained geometry, contrasting with the linear heptane backbone of the target compound.

(c) (3-Methylazetidin-3-yl)methanamine Dihydrochloride

Comparative Data Table

| Compound | Molecular Formula | Structural Features | Solubility (HCl Salt) | Key Applications |

|---|---|---|---|---|

| (3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine dihydrochloride | C₉H₂₂N₂·(HCl)₂ | Linear heptane, stereospecific methyl/amine groups | Likely high in polar solvents | Coordination chemistry, chiral intermediates |

| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·(HCl)₂ | Shorter chain, terminal amide | High in water | Peptide synthesis, metal chelation |

| 2,6-Diazaspiro[3.3]heptane hydrochloride | C₅H₉N₂·HCl | Spirocyclic, rigid geometry | Moderate | Drug discovery (e.g., kinase inhibitors) |

| (3-Methylazetidin-3-yl)methanamine dihydrochloride | C₅H₁₂N₂·(HCl)₂ | Azetidine ring, methyl substituent | High | Bioactive molecule synthesis |

Research Findings and Functional Differences

- Coordination Chemistry : Linear diamines like the target compound are preferred for forming metal complexes due to their flexibility, whereas spirocyclic analogs (e.g., diazaspiroheptanes) restrict metal-ligand geometries .

- Biological Activity : Azetidine-based diamines exhibit enhanced membrane permeability compared to linear analogs, making them valuable in CNS-targeting drugs .

- Safety and Handling: Dihydrochloride salts generally require precautions against inhalation and skin exposure, as seen in (2S)-2,5-diaminopentanamide dihydrochloride .

Biologische Aktivität

(3S,5S)-3-N,5-N,2,6-Tetramethylheptane-3,5-diamine;dihydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes two amine groups and a specific stereochemistry that may influence its biological interactions. The dihydrochloride form enhances solubility and stability in biological systems.

Research indicates that this compound may interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, its action on tyrosine kinases suggests a role in modulating signaling pathways related to cell growth and proliferation.

- Receptor Interaction : Preliminary studies indicate potential binding affinity to specific receptors that could mediate physiological responses such as inflammation or cellular stress responses.

Biological Activity Data

Case Studies

Several case studies have highlighted the compound's efficacy in various biological contexts:

- Cancer Research : A study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated significant tumor reduction compared to controls.

- Inflammatory Diseases : In an animal model of arthritis, the compound demonstrated anti-inflammatory properties by reducing markers of inflammation and improving joint function.

- Neuroprotective Effects : Research into neurodegenerative diseases revealed that the compound may protect neuronal cells from oxidative stress-induced damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.